Physical and chemical properties of (1E,3Z)-1,4-Dichlorobuta-1,3-diene
Physical and chemical properties of (1E,3Z)-1,4-Dichlorobuta-1,3-diene
An In-depth Technical Guide to (1E,3Z)-1,4-Dichlorobuta-1,3-diene
Introduction
(1E,3Z)-1,4-Dichlorobuta-1,3-diene is a halogenated conjugated diene, a class of compounds that serve as versatile building blocks in organic synthesis. Its structure, featuring a conjugated pi-system and reactive carbon-chlorine bonds, imparts a unique chemical profile that is of significant interest to researchers in synthetic chemistry and materials science. The specific stereochemistry, designated as (1E,3Z), dictates its conformational preferences and, consequently, its reactivity in stereospecific reactions such as pericyclic additions. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, grounded in established scientific principles and experimental data. We will delve into its reactivity, synthesis, and safe handling protocols, offering field-proven insights for laboratory applications.
Molecular Structure and Isomerism
The fundamental identity of (1E,3Z)-1,4-Dichlorobuta-1,3-diene is defined by its molecular formula, C₄H₄Cl₂, and its specific spatial arrangement of atoms.[1][2] The CAS Registry Number for this isomer is 3588-13-4.[1][2] The nomenclature specifies the geometry at the two double bonds: the double bond starting at carbon 1 has an E (entgegen) configuration, while the double bond at carbon 3 has a Z (zusammen) configuration. This stereochemical arrangement is crucial as it influences the molecule's overall polarity, stability, and ability to participate in concerted reactions.
Caption: Molecular structure of (1E,3Z)-1,4-Dichlorobuta-1,3-diene.
Physical Properties
The physical characteristics of a compound are critical for its handling, purification, and use in reactions. The properties of (1E,3Z)-1,4-Dichlorobuta-1,3-diene are summarized below. These values dictate the choice of solvent for reactions and extractions, the conditions for distillation, and appropriate storage temperatures.
| Property | Value | Source |
| Molecular Formula | C₄H₄Cl₂ | [1][2] |
| Molecular Weight | 122.98 g/mol | [2] |
| Appearance | Not specified, likely a liquid | |
| Density | 1.176 g/cm³ | [1] |
| Boiling Point | 133.5 °C at 760 mmHg | [1] |
| Flash Point | 43.1 °C | [1] |
| Refractive Index | 1.493 | [1] |
| Vapor Pressure | 10.4 mmHg at 25°C | [1] |
| LogP (Octanol/Water Partition) | 2.49 | [1] |
Spectroscopic Data
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound.
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¹H NMR Spectroscopy: The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. For the (1E,3Z) isomer, one would expect distinct signals for the four vinyl protons, with coupling constants characteristic of their cis and trans relationships. A representative ¹H NMR spectrum can be found in chemical databases.[3]
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¹³C NMR Spectroscopy: The carbon NMR spectrum would show four distinct signals corresponding to the four sp² hybridized carbon atoms of the butadiene backbone. The chemical shifts would be influenced by the electronegative chlorine substituents.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (approximately a 9:6:1 ratio for the M, M+2, and M+4 peaks).[4]
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Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C=C stretching of the conjugated diene system (typically around 1600-1650 cm⁻¹) and C-Cl stretching (around 600-800 cm⁻¹).
Chemical Properties and Reactivity
The reactivity of (1E,3Z)-1,4-Dichlorobuta-1,3-diene is dominated by its conjugated diene system. This structure allows for characteristic 1,2- and 1,4-addition reactions and participation in cycloaddition reactions.
Caption: Conceptual workflow for the synthesis of dichlorobutadienes.
Experimental Protocol: Base-Mediated Elimination (Conceptual)
Disclaimer: This is a conceptual protocol. Researchers must consult peer-reviewed literature for a validated procedure and perform a thorough risk assessment before conducting any experiment.
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Reaction Setup: A multi-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel. The system is flushed with an inert gas (e.g., nitrogen or argon).
-
Reagents: A suitable solvent (e.g., THF or toluene) and a dichlorobutene precursor are charged into the flask.
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Base Addition: A strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is dissolved in the solvent and added dropwise to the reaction mixture at a controlled temperature. DBU is effective in promoting elimination reactions to form alkenes. [5][6][7]4. Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
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Workup: Upon completion, the reaction is quenched by the addition of water or a dilute aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and filtered.
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Purification: The crude product is concentrated under reduced pressure. The final purification of the specific (1E,3Z) isomer would likely require careful fractional distillation or preparative chromatography.
Safety and Handling
Working with chlorinated hydrocarbons requires strict adherence to safety protocols. While a specific safety data sheet (SDS) for the (1E,3Z) isomer is not readily available, data from related compounds like dichlorobutenes provides essential guidance. [8][9] Primary Hazards:
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Flammability: The compound is a combustible liquid with a flash point of 43.1 °C. [1]Keep away from heat, sparks, open flames, and other ignition sources. [8]* Toxicity: Harmful if inhaled or swallowed. [8]May cause irritation to the skin, eyes, and respiratory tract. Lachrymatory effects (causes tearing) are possible. [8]* Environmental Hazard: Toxic to aquatic life with long-lasting effects. [8]Avoid release into the environment. [10]
Recommended Safety Procedures
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Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure. [8][10]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [8][10]* Handling: Avoid contact with skin and eyes. [10]Use non-sparking tools and take precautionary measures against static discharge. [8]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. [8]* Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter sewer systems. [10]
Caption: Emergency response protocols for spills and personal exposure.
Conclusion
(1E,3Z)-1,4-Dichlorobuta-1,3-diene is a compound with distinct physical and chemical properties defined by its halogenated conjugated diene structure. Its utility in organic synthesis is primarily as a precursor for addition and cycloaddition reactions, though its specific stereochemistry must be carefully considered when planning synthetic strategies. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe application in a research setting.
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Of the three 1,4-diphenyl-1,3-butadiene isomers (E,E; E,Z; Z,Z), indicate the most suitable diene that can be used as a reactant in a Diels-Alder reaction. Explain your choice. Brainly. [Link]
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Question: 2. (a) Of the three 1,4-diphenyl-1,3-butadiene isomers... Chegg. [Link]
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